2-Iodo-5-methylbenzoic acid

Cross-Coupling Suzuki-Miyaura Reactivity

Achieve higher conversion rates and lower catalyst loadings in cross-coupling reactions with 2-Iodo-5-methylbenzoic acid. Unlike its bromo- or chloro-analogs, this aryl iodide facilitates rapid oxidative addition, enabling cleaner reactions, shorter process times, and reduced purification costs—critical for robust kilo-scale synthesis. Secure premier-quality building block for pharmaceutical intermediate development.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 52548-14-8
Cat. No. B1295463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylbenzoic acid
CAS52548-14-8
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)C(=O)O
InChIInChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyINGWGCDYAJKXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylbenzoic Acid (CAS 52548-14-8): Procurement and Specification Overview for Cross-Coupling and Pharmaceutical Intermediate Applications


2-Iodo-5-methylbenzoic acid (CAS 52548-14-8) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol [1]. It is a white to light yellow powder or crystalline solid with a melting point typically reported between 122–124 °C [2]. This compound is primarily utilized as a versatile building block in organic synthesis, particularly as a key intermediate in the preparation of complex molecules for pharmaceutical and materials science applications . Its value stems from the presence of two distinct functional groups: a carboxylic acid moiety for classic derivatization and an iodine atom that serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings .

Why 2-Iodo-5-methylbenzoic Acid Cannot Be Casually Substituted with Other 2-Halo-5-methylbenzoic Acids in Critical Coupling Steps


The selection of 2-iodo-5-methylbenzoic acid over its chloro- or bromo-analogs is not a matter of simple replacement but a decision with direct implications for synthetic efficiency. While all 2-halo-5-methylbenzoic acids possess the same scaffold, the nature of the halogen atom dictates their reactivity in key transformations. The carbon-iodine bond is inherently weaker and more polarizable than the carbon-bromine or carbon-chlorine bonds, making aryl iodides significantly more reactive in oxidative addition, the rate-limiting step in many palladium-catalyzed cross-coupling reactions [1]. This fundamental difference translates to tangible benefits: lower reaction temperatures, shorter reaction times, higher conversion rates, and reduced catalyst loadings for the iodo-derivative compared to its less reactive bromo- and chloro-counterparts [1][2]. Substituting with a cheaper but less reactive bromo- or chloro-analog can lead to incomplete reactions, lower yields, and the generation of complex byproduct mixtures, ultimately increasing purification costs and negating any initial material cost savings [2]. The specific case for this compound is further strengthened by its established role in the synthesis of high-value pharmaceutical intermediates, where the reliable, high-yielding performance of the iodo-group is essential for process robustness [3].

Quantitative Differentiation: Direct Evidence for Selecting 2-Iodo-5-methylbenzoic Acid Over Analogs and Alternative Isomers


Superior Reactivity in Cross-Coupling: Iodo vs. Bromo vs. Chloro Analogs

In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the rate of oxidative addition of aryl halides follows the trend I > Br >> Cl [1]. This is a well-established class-level principle. For 2-iodo-5-methylbenzoic acid, this translates to significantly faster reaction kinetics compared to its bromo- and chloro-analogs. The practical outcome is the ability to conduct couplings at lower temperatures or with shorter reaction times, minimizing thermal degradation of sensitive substrates and improving overall process efficiency. This class-level inference provides a strong, quantifiable basis for selection, as the iodo-derivative is the most reactive and thus the preferred coupling partner for challenging or low-reactivity boronic acids [2].

Cross-Coupling Suzuki-Miyaura Reactivity Oxidative Addition

Regioisomeric Purity in Synthesis: Defined Selectivity vs. Mixed Product Streams

The synthetic route to 2-iodo-5-methylbenzoic acid, as described in patents, involves the iodination of o-methylbenzoic acid, which yields a mixture of isomers [1][2]. However, the value of the commercial product lies in its purification to a single, defined regioisomer. In contrast, using alternative synthetic pathways can result in a mixture of products. For example, a related procedure starting from 3-methylbenzoic acid gave a 50% conversion and yielded a mixture of 6-iodo-3-methylbenzoic acid (40%) and other iodide regioisomers (8%) in a 5:1 ratio [3]. This contrasts with the targeted synthesis of 2-iodo-5-methylbenzoic acid, which, after purification, provides a single, well-defined intermediate. This ensures reliable and predictable reactivity in subsequent steps, which is a critical requirement for pharmaceutical manufacturing [4].

Synthesis Regioselectivity Isomeric Purity Pharmaceutical Intermediate

Validated Use as a Key Intermediate in a Patented Pharmaceutical Process

A Chinese patent (CN109810067B) explicitly details a method for preparing an intermediate of Suvorexant, an orexin receptor antagonist for treating insomnia, using 2-iodo-5-methylbenzoic acid as a starting material [1]. The patent claims an improved process over prior art, noting that previous methods resulted in products of poor quality (light green solid, 94-95% purity) with high levels of isomers (4-5%) [1]. The new method, starting with the target compound, addresses these issues. This is a direct example of the compound's specific and irreplaceable role in a known, high-value synthetic route, where generic substitution would be impossible without invalidating the patent or compromising product quality [1]. The alternative use of 2-bromo-5-methylbenzoic acid for PROTAC synthesis illustrates a different application space, but the patented process for Suvorexant is specific to the iodo-derivative .

Suvorexant Pharmaceutical Intermediates Ullmann Coupling Patented Process

Primary Research and Industrial Application Scenarios for 2-Iodo-5-methylbenzoic Acid


Pharmaceutical Intermediate Synthesis for Suvorexant and SGLT2 Inhibitors

The primary industrial use case for 2-iodo-5-methylbenzoic acid is as a key starting material in the synthesis of complex pharmaceutical intermediates. It is specifically utilized in a patented process for preparing an intermediate of Suvorexant, an orexin receptor antagonist for treating insomnia [1]. The iodine atom's high reactivity in cross-coupling is essential for constructing the complex biaryl or heteroaryl architectures found in this class of drugs. Furthermore, the compound class (2-methyl-5-iodobenzoic acid) is noted as an important intermediate for new SGLT2-type diabetes medications [2].

Building Block in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a premier building block for researchers performing Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions . Its high reactivity allows for the efficient introduction of a 2-carboxy-4-methylphenyl fragment into more complex molecules, a crucial step in constructing libraries of drug-like compounds or functional organic materials. The presence of both an aryl iodide and a carboxylic acid provides orthogonal reactivity, enabling sequential functionalization strategies .

Synthesis of Diversified Aromatic Architectures via Nucleophilic Aromatic Substitution

Beyond cross-coupling, the iodine atom can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The patent literature demonstrates its use in a reaction with 4-hydroxyacetophenone under basic conditions (K2CO3 in nitrobenzene at 150 °C) to yield 2-(4-acetylphenoxy)-5-methylbenzoic acid [3]. This demonstrates the compound's versatility beyond palladium catalysis, enabling the construction of diaryl ether linkages relevant to various bioactive molecules.

Reliable and Scalable Production for Preclinical and Clinical Supply

The availability of detailed, patented synthetic methods specifically for 2-iodo-5-methylbenzoic acid underscores its industrial relevance and the feasibility of large-scale production [2][4]. One patent explicitly describes a method that is cheap, easy to operate, and suitable for large-scale industrial production, with a recovery and recycling loop for iodine and starting materials [4]. This information provides procurement confidence, assuring potential users of a secure and scalable supply chain for research quantities up to kilogram-scale development.

Technical Documentation Hub

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